cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]
Description
Properties
Molecular Formula |
C36H63N3O9 |
|---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22?,23?,24?,25-,26-,27-,28+,29+,30+/m0/s1 |
InChI Key |
TWHBYJSVDCWICV-SKCWVCFKSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between the amino acids. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Cyclization: The linear peptide is then cyclized to form the cyclic depsipeptide. This step often requires the use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired compound is obtained with high purity.
Industrial Production Methods
Industrial production of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using automated peptide synthesizers for large-scale peptide bond formation, and employing efficient purification methods to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is characterized by its unique cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The molecular formula is , with a molecular weight of approximately 798.0 g/mol . This structure allows for specific interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
One of the most significant applications of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is in the field of cancer treatment. Studies have demonstrated that cyclic peptides, including this compound, exhibit potent anticancer properties through various mechanisms:
- Mechanism of Action : Cyclo[D-OVal-N(Me)xiIle] has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with critical signaling pathways involved in tumor growth . The compound targets specific receptors on cancer cells, leading to cell death.
- In Vitro Studies : In laboratory settings, cyclo[D-OVal-N(Me)xiIle] has been tested against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. Results indicated that it possesses a significant cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents .
Drug Development
The unique structure of cyclo[D-OVal-N(Me)xiIle] positions it as a valuable scaffold for drug development:
- Prodrug Potential : Research suggests that modifications to the cyclic structure can yield prodrugs that are activated in vivo. This approach can enhance the therapeutic index while reducing side effects associated with conventional chemotherapy .
- Structure-Activity Relationship (SAR) : Detailed SAR studies are ongoing to optimize the activity of this compound by altering specific amino acid residues. Such modifications aim to improve selectivity and reduce toxicity .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Cyclo[D-OVal-N(Me)xiIle] | MCF-7 | 3.23 | Induction of apoptosis |
| Cyclo[D-OVal-N(Me)xiIle] | HCT-116 | 1.9 - 7.52 | Inhibition of cell proliferation |
Case Study 1: In Vitro Efficacy Against Breast Cancer
A study conducted on MCF-7 cells revealed that cyclo[D-OVal-N(Me)xiIle] exhibits significant antiproliferative effects, leading to reduced viability and increased apoptotic markers. The study highlighted the potential for further development as a targeted therapy for breast cancer.
Case Study 2: Mechanistic Insights from HCT-116 Testing
In another investigation involving HCT-116 cells, cyclo[D-OVal-N(Me)xiIle] demonstrated a mechanism involving the inhibition of key signaling pathways responsible for tumor growth. This finding supports its candidacy as a novel anticancer agent warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound can insert into bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic Depsipeptides
*Molecular formula estimated based on analogous compounds .
Key differences include:
- Side-chain bulk : N(Me)xiIle may introduce steric or conformational changes compared to N(Me)Phe or N(Me)Val, influencing ion selectivity .
Toxicity and Regulatory Status
Biological Activity
Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is a cyclic depsipeptide that has garnered attention for its potential biological activities. Depsipeptides are a class of compounds characterized by the presence of both amide and ester bonds, which contribute to their unique structural properties and biological functions. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is composed of a cyclic arrangement of amino acids, including D-Ovaline and N-methylated residues. The molecular formula is , with a molecular weight of approximately 785.0 g/mol. Its structure can be represented as follows:
Antitumor Effects
Research has indicated that cyclodepsipeptides, including cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle], exhibit significant antitumor activity. A study highlighted that depsipeptides derived from fungal sources could selectively target cancer cells, leading to apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
In addition to their antitumor effects, these compounds have shown promising antimicrobial activity against various pathogens. For instance, certain cyclodepsipeptides have been tested against Candida albicans and other fungal strains, demonstrating effective inhibition at low concentrations (IC50 values ranging from 0.11 to 0.34 μM) .
The mechanisms underlying the biological activities of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] involve:
- Membrane Disruption : Many depsipeptides disrupt microbial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : They may interfere with ribosomal function, inhibiting protein synthesis in target cells.
- Induction of Apoptosis : In cancer cells, they can trigger apoptotic pathways by activating specific caspases .
Case Studies
- Antifungal Activity : A study conducted on various cyclodepsipeptides isolated from Fusarium species demonstrated their efficacy against A. fumigatus and other clinically relevant fungi, with notable IC50 values confirming their potential as antifungal agents .
- Anticancer Activity : In vitro studies have shown that cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] induces apoptosis in several cancer cell lines, including breast and colon cancer cells .
Data Table: Biological Activities of Cyclodepsipeptides
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] | Antitumor | Breast Cancer Cells | 5.0 |
| Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] | Antifungal | Candida albicans | 0.24 |
| Beauvericin | Antifungal | A. fumigatus | 0.11 |
| Saroclide A | Antimicrobial | Various Pathogenic Microorganisms | 8.56 |
Q & A
Q. What analytical techniques are critical for characterizing this cyclic peptide’s conformation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for inter-residue distances) and X-ray crystallography (if crystallizable) provide atomic-level structural data. CD spectroscopy identifies β-turn or helical motifs. Computational tools like Rosetta or GROMACS can model conformational flexibility .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols using guidelines like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- Table 1 : Bioactivity Variability in Different Cell Lines
| Cell Line | IC₅₀ (μM) | Solvent (DMSO %) | Reference |
|---|---|---|---|
| HeLa | 12.3 | 0.1% | |
| HEK293 | 28.7 | 0.5% |
- Use meta-analysis to identify outliers and validate via orthogonal assays (e.g., SPR binding vs. cellular uptake) .
Q. What computational approaches predict the compound’s interaction with membrane-bound targets?
- Methodological Answer : Molecular dynamics (MD) simulations in lipid bilayers (e.g., CHARMM-GUI) model peptide-membrane interactions. Docking studies (AutoDock Vina) identify binding pockets. Validate predictions with surface plasmon resonance (SPR) or fluorescence anisotropy .
Q. How can researchers design experiments to evaluate the peptide’s structure-activity relationship (SAR) for antimicrobial activity?
- Methodological Answer : Use a factorial design to systematically vary residues (e.g., N-methylation position, D/L-OVal substitution). For example:
- Table 2 : SAR Experimental Design
| Variant | N-Me Position | OVal Configuration | MIC (μg/mL) |
|---|---|---|---|
| Parent Compound | 2, 5, 8 | D | 8.2 |
| Variant A | 2, 5 | D | 15.6 |
- Apply PICO framework (Population: bacterial strains; Intervention: peptide variants; Comparison: wild-type; Outcome: MIC reduction) .
Data Analysis & Reproducibility
Q. What statistical methods address batch-to-batch variability in synthesis yields?
Q. How can researchers formulate hypotheses about the compound’s mechanism of action without prior literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
